molecular formula C23H18N2O5 B2446836 4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide CAS No. 951986-02-0

4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide

Cat. No.: B2446836
CAS No.: 951986-02-0
M. Wt: 402.406
InChI Key: ZMHUOTLJNFOKEO-UHFFFAOYSA-N
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Description

“4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. It features a chromen-4-one core structure, which is often associated with various biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide” typically involves multiple steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation and methylation: Introduction of the methoxy and methyl groups on the chromen-4-one core.

    Coupling with pyridin-3-yl benzamide: This step involves the formation of an ether linkage between the chromen-4-one derivative and the benzamide moiety, often using reagents like potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the chromen-4-one core.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound could have a range of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its therapeutic potential, particularly in areas like anti-inflammatory or anticancer research.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with a chromen-4-one core can interact with various enzymes or receptors, modulating their activity. The benzamide moiety may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxybenzamide
  • 7-methoxy-2-methylchromen-4-one
  • N-(pyridin-3-yl)benzamide

Uniqueness

“4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide” is unique due to the combination of its chromen-4-one core with the benzamide and pyridine moieties, which may confer distinct biological activities and chemical properties compared to its individual components or simpler analogs.

Properties

IUPAC Name

4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c1-14-22(21(26)19-10-9-18(28-2)12-20(19)29-14)30-17-7-5-15(6-8-17)23(27)25-16-4-3-11-24-13-16/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHUOTLJNFOKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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